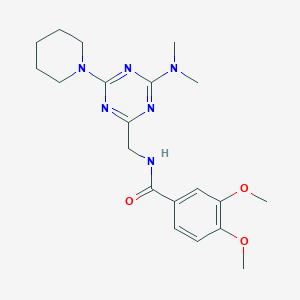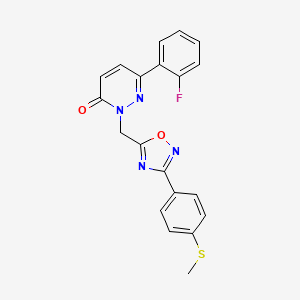
1-(4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from commercially available precursors. For instance, Zhou et al. (2021) detailed a high-yield synthetic method for a similar compound, highlighting the importance of nucleophilic substitution reactions and ester hydrolysis in the synthesis process (Zhou et al., 2021). Such methods underscore the complexity and precision required in synthesizing fluorophenyl cyclopropanecarboxamide derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated through various analytical techniques, including X-ray crystallography. For example, Lu et al. (2021) synthesized and determined the crystal structure of a molecule with antiproliferative activity, demonstrating the utility of these compounds in research and potential therapeutic applications (Lu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound, suitable for both intravenous and oral clinical administration, shows high affinity, long central duration of action, and is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. The inclusion of a 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, which incorporates the solubilizing group, was achieved through the thermal rearrangement of a propargylic azide in the presence of dimethylamine (Harrison et al., 2001).
Luminescence Sensing
A series of novel 3D lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand have been synthesized. These frameworks are useful for the luminescence sensing of metal ions and nitroaromatic compounds, highlighting the versatility of triazole-containing compounds in sensor applications. The ligand involved in these frameworks was synthesized using a copper-catalyzed azide alkyne cycloaddition reaction, demonstrating the compound's role in facilitating interactions with lanthanide ions for sensing purposes (Wang et al., 2016).
Synthesis and Antimicrobial Activity
Synthesis and characterization of various fluorinated cyclopropanecarboxylates and their derivatives have been explored for potential antimicrobial activities. These studies involve the transition metal-catalyzed reactions of vinyl fluorides with diazoacetates, leading to the creation of carboxamides and amines that exhibit promising antimicrobial properties. This research underscores the importance of fluorinated compounds in developing new antimicrobial agents (Haufe et al., 2002).
Antiproliferative Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds, including 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have shown significant inhibitory activity, indicating the potential therapeutic applications of such molecules in cancer treatment (Lu et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-8-6-16(7-9-17)20(10-11-20)19(26)24-18(14-25-22-12-13-23-25)15-4-2-1-3-5-15/h1-9,12-13,18H,10-11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMDFFTUBNVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)

![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2492327.png)


![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2492335.png)